molecular formula C10H8N2O3 B2924601 2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile CAS No. 225237-20-7

2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile

Cat. No.: B2924601
CAS No.: 225237-20-7
M. Wt: 204.185
InChI Key: ZQZVKSQUPWEOJT-UHFFFAOYSA-N
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Description

2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile is a nitrile-containing organic compound featuring a hydroxy-substituted 2-nitrophenyl group and a propenenitrile backbone. The compound’s reactivity and applications are influenced by the electron-withdrawing nitro group, the hydrogen-bond-capable hydroxy group, and the nitrile functionality, which may serve as a site for further chemical modifications.

Properties

IUPAC Name

2-[hydroxy-(2-nitrophenyl)methyl]prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-7(6-11)10(13)8-4-2-3-5-9(8)12(14)15/h2-5,10,13H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQZVKSQUPWEOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(C1=CC=CC=C1[N+](=O)[O-])O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile typically involves the reaction of 2-nitrobenzaldehyde with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition to form the desired product. The reaction conditions often include the use of ethanol as a solvent and a base such as piperidine to catalyze the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-[Formyl(2-nitrophenyl)methyl]prop-2-enenitrile.

    Reduction: Formation of 2-[Hydroxy(2-aminophenyl)methyl]prop-2-enenitrile.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and nitrophenyl groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound’s reactivity also allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Positional Isomers: Nitrophenyl Derivatives

2-[Hydroxy(4-nitrophenyl)methyl]prop-2-enenitrile (CAS 127489-24-1)

  • Structural Difference : The nitro group is in the para position (vs. ortho in the target compound) .
  • Key Properties: Molecular formula: C₁₀H₈N₂O₃; molecular weight: 204.19 g/mol. IUPAC name: 2-[hydroxy-(4-nitrophenyl)methyl]prop-2-enenitrile.
  • Applications : Likely used as a synthetic intermediate in pharmaceuticals or agrochemicals due to nitro group reactivity.

Heterocyclic Analogues

2-[Hydroxy(pyridin-3-yl)methyl]prop-2-enenitrile (CAS 211616-63-6)

  • Structural Difference : Replaces the 2-nitrophenyl group with a pyridin-3-yl ring .
  • Key Properties: Molecular weight: ~160.18 g/mol (lower due to absence of nitro group).
  • Applications : Possible use in metal-organic frameworks (MOFs) or catalysis due to pyridine’s ligand properties.

2-[(5-Chlorothiophen-2-yl)(hydroxy)methyl]prop-2-enenitrile

  • Structural Difference : Substitutes phenyl with a 5-chlorothiophene ring .
  • Key Properties :
    • Thiophene’s aromaticity and sulfur atom alter electronic properties (e.g., increased polarizability).
    • Chlorine substituent enhances lipophilicity.
  • Applications: Potential in materials science or as a building block for conductive polymers.

Functional Group Variations

(2Z)-2-{[N-(2-Formylphenyl)-4-methyl-benzenesulfonamido]methyl}-3-(4-methylphenyl)prop-2-enenitrile

  • Structural Difference : Incorporates a sulfonamido group and formylphenyl substituent .
  • Key Properties :
    • Sulfonamide group enhances hydrogen-bonding capacity, affecting solubility and crystal packing .
    • Formyl group offers a site for nucleophilic additions.
  • Applications : Likely explored in drug design for targeted protein interactions.

2-[(Ferrocen-1-yl)(hydroxy)methyl]prop-2-enenitrile

  • Structural Difference : Contains a ferrocene (metallocene) moiety .
  • Key Properties :
    • Ferrocene provides redox activity and stability.
    • Molecular weight: ~323.15 g/mol (estimated).
  • Applications : Antimicrobial and antitumor agents due to ferrocene’s bioactivity .

Substituent Effects

(2Z)-2-(4-Methylphenyl)-3-(2-naphthyl)-prop-2-enenitrile

  • Structural Difference : Replaces hydroxy and nitro groups with methylphenyl and naphthyl groups .
  • Key Properties :
    • Extended aromatic system (naphthyl) increases hydrophobicity.
    • Dihedral angles (e.g., C3–C8–C9–C10: −1.3°) suggest planar conformation, influencing π-π stacking .
  • Applications: Potential in organic electronics or as a fluorescent probe.

2-[(4-Ethylphenyl)(hydroxy)methyl]prop-2-enenitrile

  • Structural Difference : Ethyl substituent on the phenyl ring .
  • Key Properties: Ethyl group enhances lipophilicity compared to nitro substituents. Molecular formula: C₁₂H₁₃NO; molecular weight: 187.24 g/mol.
  • Applications : Intermediate in surfactant or polymer synthesis.

Physicochemical and Crystallographic Insights

  • Hydrogen Bonding : The hydroxy group in the target compound likely participates in O–H···N or O–H···O interactions, similar to patterns observed in nitrophenyl derivatives .
  • Crystallographic Tools : Structures of analogues were resolved using SHELX (e.g., SHELXL for refinement) and visualized via ORTEP-III .
  • Thermal Stability : Nitro-substituted compounds (e.g., CAS 127489-24-1) may exhibit lower thermal stability due to nitro group lability compared to methyl or ethyl derivatives.

Biological Activity

2-[Hydroxy(2-nitrophenyl)methyl]prop-2-enenitrile, also known by its CAS number 225237-20-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, interactions with biomolecules, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9N2O3. The compound features a hydroxyl group, a nitrophenyl moiety, and a prop-2-enenitrile structure, which contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. This property allows it to interact with nucleophilic sites in biological molecules, such as proteins and nucleic acids, leading to potential modulation of their functions. The nitrophenyl group may also enhance the compound's reactivity through electron-withdrawing effects, facilitating interactions with various biomolecules.

Antitumor Activity

Recent studies have reported that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable case study demonstrated that a related compound reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of this compound. Research has indicated that nitrophenyl-containing compounds possess broad-spectrum antimicrobial properties. In vitro assays have shown that this compound can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent.

Data Table: Biological Activities Summary

Biological Activity Mechanism Reference
AntitumorInduces apoptosis; inhibits proliferation
AntimicrobialInhibits bacterial growth
Enzyme inhibitionModulates enzyme activity

Case Studies

  • Antitumor Efficacy : A study published in Cancer Research evaluated the effects of a nitrophenyl derivative on human breast cancer cells. The compound was found to significantly reduce cell viability through apoptosis induction and downregulation of anti-apoptotic proteins.
  • Antimicrobial Assessment : An investigation into the antimicrobial properties revealed that this compound exhibited effective inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be in the low micromolar range, indicating strong antimicrobial potential.

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